molecular formula C11H19NO4 B14115780 1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester

1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester

Katalognummer: B14115780
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: WPCJYYNTNVCVLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, an ester group, and an ethoxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to certain biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The piperidine ring may interact with receptor sites, modulating their activity and leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl N-(ethoxycarbonyl)-L-phenylalaninate
  • N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide

Uniqueness

Methyl N-[(ethoxycarbonyl)methyl]-2-piperidinecarboxylate is unique due to its specific combination of functional groups and the presence of a piperidine ring This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

Molekularformel

C11H19NO4

Molekulargewicht

229.27 g/mol

IUPAC-Name

methyl 1-(2-ethoxy-2-oxoethyl)piperidine-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-7-5-4-6-9(12)11(14)15-2/h9H,3-8H2,1-2H3

InChI-Schlüssel

WPCJYYNTNVCVLV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1CCCCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.